molecular formula C10H14N2O2 B13190799 Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate

Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate

Cat. No.: B13190799
M. Wt: 194.23 g/mol
InChI Key: HAAJWGPUNZCEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)8-4-3-7-12-9(8)5-6-11-12/h5-6,8H,2-4,7H2,1H3

InChI Key

HAAJWGPUNZCEPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN2C1=CC=N2

Origin of Product

United States

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